
2-(4-(Dimethylamino)pyridin-2-YL)-6-methylpyrimidin-4-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(Dimethylamino)pyridin-2-YL)-6-methylpyrimidin-4-OL is a heterocyclic compound that features both pyridine and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Dimethylamino)pyridin-2-YL)-6-methylpyrimidin-4-OL typically involves the formation of the pyridine and pyrimidine rings followed by their functionalization. One common method involves the reaction of 2-chloropyridine with dimethylamine to form 2-(dimethylamino)pyridine. This intermediate is then reacted with 2,4-dichloro-6-methylpyrimidine under basic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
2-(4-(Dimethylamino)pyridin-2-YL)-6-methylpyrimidin-4-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce secondary or tertiary amines .
Scientific Research Applications
2-(4-(Dimethylamino)pyridin-2-YL)-6-methylpyrimidin-4-OL has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-(4-(Dimethylamino)pyridin-2-YL)-6-methylpyrimidin-4-OL involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit collagen prolyl 4-hydroxylase, an enzyme involved in collagen synthesis. This inhibition leads to a reduction in collagen production, which is beneficial in the treatment of fibrotic diseases .
Comparison with Similar Compounds
Similar Compounds
2-(Dimethylamino)pyridine: A simpler analog that lacks the pyrimidine ring.
6-Methylpyrimidin-4-OL: A compound that lacks the dimethylamino group and the pyridine ring.
Uniqueness
2-(4-(Dimethylamino)pyridin-2-YL)-6-methylpyrimidin-4-OL is unique due to its dual-ring structure, which imparts distinct chemical and biological properties. The presence of both pyridine and pyrimidine rings allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound in medicinal chemistry .
Properties
Molecular Formula |
C12H14N4O |
|---|---|
Molecular Weight |
230.27 g/mol |
IUPAC Name |
2-[4-(dimethylamino)pyridin-2-yl]-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C12H14N4O/c1-8-6-11(17)15-12(14-8)10-7-9(16(2)3)4-5-13-10/h4-7H,1-3H3,(H,14,15,17) |
InChI Key |
DCMBGTQBPQMSOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)NC(=N1)C2=NC=CC(=C2)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 3-[[4-[2-[(Z)-(hydroxyhydrazinylidene)methyl]phenyl]phenyl]methyl]-2-oxo-1H-benzimidazole-4-carboxylate](/img/structure/B11786195.png)
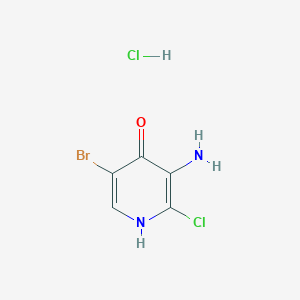
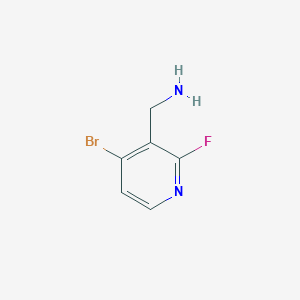
![4-(Piperidin-4-yl)furo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B11786217.png)

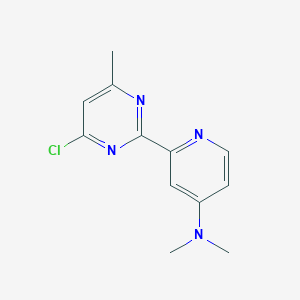
![6-Bromo-8-chloro-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B11786248.png)
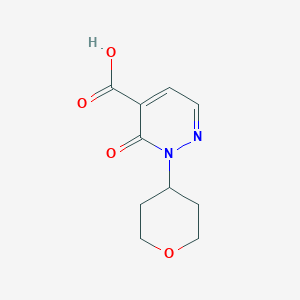
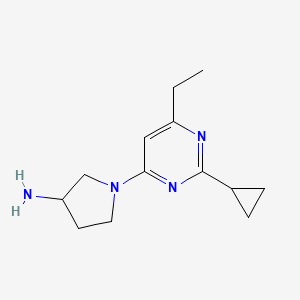
![3-(Chloromethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine](/img/structure/B11786270.png)
![6-Bromo-8-methoxy-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B11786276.png)

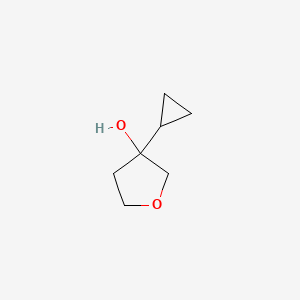
![Ethyl 2-(4-chlorophenyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11786292.png)
